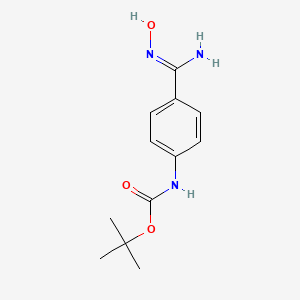

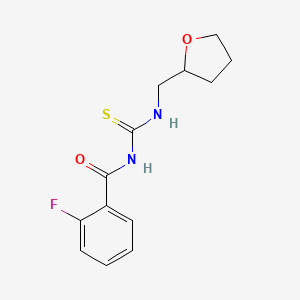

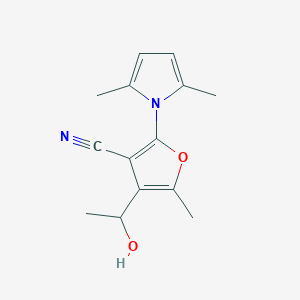

Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate (also known as BH3I-1) is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is a potent inhibitor of the Bcl-2 family of proteins, which are known to play a crucial role in regulating cell death and survival. The purpose of

Scientific Research Applications

Organic Synthesis and Building Blocks

Tert-butyl phenylsulfonylalkyl-N-hydroxycarbamates, a class that includes tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate, have been found to be useful as building blocks in organic synthesis. They have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, and exhibit behavior similar to N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These compounds demonstrate significant potential as versatile intermediates in the construction of complex organic molecules (Guinchard, Vallée, & Denis, 2005).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related compound, has been studied using lipase-catalyzed transesterification. This process, involving Candida antarctica lipase B (CAL-B), resulted in optically pure enantiomers of the compound. The high enantioselectivity observed in this process highlights the potential of using enzymatic methods for resolving racemic mixtures of similar carbamate compounds, which could have implications in the synthesis of chiral pharmaceuticals and other biologically active molecules (Piovan, Pasquini, & Andrade, 2011).

Photophysical Properties

A class of compounds including N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]isophthalic amide and N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]5-tert-butyl-isophthalic amide has been synthesized and studied for their photophysical properties. These compounds, which bear structural similarity to tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate, exhibit aggregation-induced emission enhancement (AIEE), a property significant in the development of optical materials, sensors, and biological imaging agents (Qian et al., 2007).

Biodegradable Polymer Synthesis

Polycarbamates, including tert-butyl carbamate derivatives, have been investigated for their use in the development of cascade biodegradable polymers. These polymers undergo a series of intramolecular reactions upon the removal of a stabilizing end-cap, leading to controlled degradation. This property is particularly relevant in the context of medical devices, drug delivery vehicles, and tissue engineering scaffolds (Dewit & Gillies, 2009).

Anti-inflammatory Activity

Tert-butyl 2-(substituted benzamido) phenylcarbamates have been synthesized and evaluated for their in vivo anti-inflammatory activity. Some compounds in this class demonstrated promising anti-inflammatory effects, comparable to standard drugs like indomethacin. These findings suggest potential therapeutic applications of tert-butyl phenylcarbamates in treating inflammation-related conditions (Bhookya et al., 2017).

properties

IUPAC Name |

tert-butyl N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-8(5-7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYZAFAVERQILX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-Propoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2654581.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2654587.png)

![1-[(2-Chlorophenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2654591.png)

![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2654593.png)

![ethyl 2-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2654601.png)